Methyl 4-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzoate
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Overview
Description
. This compound features a piperidine ring substituted with a thiophene group and a benzoate ester, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
Methyl 4-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the development of new materials and catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization with the thiophene group. Common synthetic routes include:
Formation of Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Functionalization with Thiophene Group: The thiophene group can be introduced through various cyclization and annulation reactions.
Esterification: The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of advanced catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine derivatives.
Mechanism of Action
The mechanism of action of Methyl 4-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to inhibit tubulin polymerization, which can lead to antiproliferative activity . The thiophene group may also contribute to the compound’s biological activity by interacting with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(piperidin-3-yl)benzoate: This compound has a similar structure but lacks the thiophene group.
{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}methanol: This compound features a thiophene group but differs in the position and type of functional groups.
Uniqueness
Methyl 4-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzoate is unique due to the presence of both the thiophene group and the benzoate ester, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-(4-thiophen-3-ylpiperidin-1-yl)sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S2/c1-22-17(19)14-2-4-16(5-3-14)24(20,21)18-9-6-13(7-10-18)15-8-11-23-12-15/h2-5,8,11-13H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTWCJHBEFAVLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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